3,4,5-Tricaffeoylquinic acid

Description

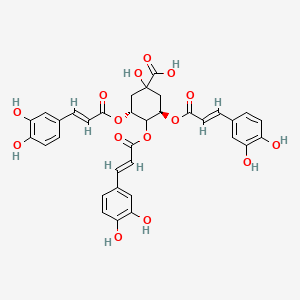

Structure

2D Structure

Properties

IUPAC Name |

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXTKGAKYAFSI-JFPZSYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106486 | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-03-3 | |

| Record name | Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-Tricaffeoylquinic acid chemical structure

An In-depth Technical Guide to 3,4,5-Tricaffeoylquinic Acid

Introduction

3,4,5-tri-O-caffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family.[] It is characterized by a quinic acid core esterified with three caffeic acid molecules.[] Found in various plant species, particularly within the Asteraceae family, TCQA is noted for its significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-aging properties.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its role in various cellular signaling pathways, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The systematic IUPAC name for this compound is (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid.[2][4] It is a derivative of caffeoylquinic acid (CQA) and is considered a member of the phenylpropanoid class of compounds.[4][5]

| Identifier | Value |

| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[2][4] |

| CAS Number | 86632-03-3[2][5][6] |

| Molecular Formula | C₃₄H₃₀O₁₅[2][5][6] |

| Molecular Weight | 678.59 g/mol [][5] |

| Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O[2][5] |

| Isomeric SMILES | C1C(C--INVALID-LINK--OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O[2][6] |

| InChI Key | OAFXTKGAKYAFSI-JFPZSYFPSA-N[2][5][6] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is typically supplied as a powder and requires specific storage conditions to maintain its stability.[5][7]

| Property | Value/Description |

| Appearance | Powder[][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][5] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] Stock solutions should be stored in aliquots in tightly sealed vials and used within one month.[7] |

| Purity | Typically >95-98% for commercial samples.[][7] |

Spectroscopic Data

The structural identification of this compound is confirmed using various spectroscopic techniques. While detailed NMR data for this specific compound is not fully provided in the cited literature, its characterization relies on 1D and 2D NMR experiments.[8] High-resolution mass spectrometry provides key information for its identification.

| Spectroscopic Data | Details |

| High-Resolution ESI-MS | The molecular formula of a related compound was deduced from the molecular ion peak [M + Na]⁺.[8] |

| LC-MS (Experimental) | Precursor Type: [M-H]⁻; Precursor m/z: 677.151.[6] |

| 1D and 2D NMR | Used for the structural determination of compounds isolated alongside TCQA, including experiments like ¹H-¹H COSY, HSQC, and HMBC.[8] |

Experimental Protocols

Isolation and Purification

This compound can be isolated from various natural sources. Below are protocols derived from published literature.

Protocol 1: Isolation from Nymphoides peltata Roots [8]

-

Extraction: Dried and powdered roots (2.8 kg) are ultrasonicated twice with 100% methanol (MeOH) for 90 minutes at room temperature. The resulting extract is freeze-dried.

-

Fractionation: The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EA), and n-butanol to yield different fractions.

-

Chromatography: The target compound, this compound, is isolated from the active fractions (typically the EA or butanol fractions) using chromatographic techniques, which commonly include column chromatography on silica gel, MCI gel, or Sephadex LH-20.

-

Identification: The structure of the isolated compound is confirmed by comparing its LC/MS and NMR spectroscopic data with previously reported values.[8]

Protocol 2: High-Yield Purification from Sweet Potato Leaves (Ipomoea batatas L.) [9]

-

Extraction: Methanol is used to extract the compounds from sweet potato leaves.

-

Partition: The extract undergoes a water-hexane partition to remove nonpolar compounds.

-

Column Chromatography: The aqueous layer is subjected to chromatography on MCI gel CHP20P, followed by Sephadex LH-20 chromatography to purify this compound. This method is reported to be completed in under three days.[9]

References

- 2. Buy this compound | 86632-03-3 | >98% [smolecule.com]

- 3. This compound | 86632-03-3 | FT1719311 [biosynth.com]

- 4. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid | Aging [aging-us.com]

- 5. This compound | CAS:86632-03-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | C34H30O15 | CID 6440783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,4,5-Tricaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth overview of its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and development.

Chemical Identity and Properties

This compound is chemically defined as (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[1][2]. Its structure is characterized by a quinic acid core esterified with three caffeoyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | [1][2] |

| CAS Number | 86632-03-3 | [1] |

| Molecular Formula | C34H30O15 | [1] |

| Molecular Weight | 678.6 g/mol | [1] |

| Exact Mass | 678.1585 Da | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |

| Appearance | Powder | [2] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and hair growth-promoting effects. These activities are attributed to its influence on several key signaling pathways.

Neurogenesis and Cognitive Enhancement

Studies have shown that this compound can induce adult neurogenesis and improve cognitive function in aging models[3][4]. It has been observed to enhance learning and memory, suggesting its potential in addressing age-related cognitive decline[3][4].

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. This is achieved through the suppression of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and Akt pathways in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS)[5][6].

Hair Growth Promotion

This compound has been shown to promote the anagen (growth) phase of the hair cycle. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration[1][2].

Signaling Pathways

The biological activities of this compound are underpinned by its modulation of specific intracellular signaling cascades.

Inhibition of NF-κB and Akt Signaling

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Activation of Wnt/β-catenin Signaling

Caption: Activation of Wnt/β-catenin pathway for hair growth by this compound.

Experimental Protocols

Quantification of this compound in Plant Extracts by HPLC-MS

This protocol outlines the methodology for the extraction and quantification of this compound from plant materials, such as sweet potato leaves.

4.1.1 Extraction

-

Air-dry and powder the plant material.

-

Extract the powdered material (e.g., 100 g) with methanol (e.g., 3 x 300 mL) for 24 hours at room temperature.

-

Remove the solvent under vacuum using a rotary evaporator at 30°C to obtain the dry extract.

-

For analysis, dissolve the dry extract to a known concentration (e.g., 1000 mg/L).

4.1.2 HPLC-MS/MS Analysis

-

Chromatographic System: Utilize a UHPLC system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable. Maintain the column temperature at 40°C.

-

Mobile Phase: Employ a gradient elution with:

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

-

Detection: Use electrospray ionization (ESI) in negative mode for mass spectrometric detection.

-

Quantification: Compare the peak area of the analyte in the sample with a standard curve generated from known concentrations of a this compound standard.

In Vitro Neurogenesis Assay in Human Neural Stem Cells (hNSCs)

This protocol details the assessment of the neurogenic potential of this compound on hNSCs.

4.2.1 Cell Culture and Treatment

-

Culture hNSCs in an appropriate growth medium.

-

Induce differentiation by switching to a differentiation medium.

-

Treat the differentiating hNSCs with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72, 96 hours).

4.2.2 Cell Viability Assay (MTT Assay)

-

Following treatment, add MTT solution to the cells and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

4.2.3 Immunofluorescence Staining for Neuronal Markers

-

Fix the treated cells and permeabilize them.

-

Incubate with primary antibodies against neuronal markers (e.g., β3-tubulin), oligodendrocyte markers (e.g., MBP), and astrocyte markers (e.g., GFAP).

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Visualize and quantify the expression of markers using confocal microscopy.

In Vivo Neurogenesis and Cognitive Function Assessment in SAMP8 Mice

This protocol describes the evaluation of this compound's effect on neurogenesis and memory in an accelerated aging mouse model.

4.3.1 Animal Treatment

-

Administer this compound (e.g., 5 mg/kg) orally to SAMP8 mice daily for 30 days.

-

Administer bromodeoxyuridine (BrdU) to label proliferating cells.

4.3.2 Behavioral Testing (Morris Water Maze)

-

Train the mice to find a hidden platform in a pool of water.

-

Assess spatial learning and memory by recording the time taken to find the platform and the time spent in the target quadrant after the platform is removed.

4.3.3 Immunohistochemistry

-

Perfuse the mice and collect brain tissue.

-

Prepare coronal brain sections.

-

Perform immunohistochemical staining for BrdU (newly divided cells) and neuronal markers like NeuN (mature neurons) or stem cell markers like GFAP in the dentate gyrus.

-

Quantify the number of double-positive cells (e.g., BrdU+/NeuN+) to assess adult neurogenesis.

In Vitro Anti-inflammatory Assay in Human Keratinocytes

This protocol details the investigation of the anti-inflammatory effects of this compound.

4.4.1 Cell Culture and Treatment

-

Culture human keratinocytes.

-

Pre-treat the cells with this compound at various concentrations.

-

Stimulate inflammation by adding TNF-α or LPS.

4.4.2 Analysis of Inflammatory Mediators

-

Measure the levels of cytokines (e.g., IL-1β, IL-8) and chemokines (e.g., CCL17, CCL27) in the cell culture supernatant using ELISA.

4.4.3 Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells and separate proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, phospho-IκBα).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using chemiluminescence.

In Vivo Hair Growth Promotion Assay in C3H Mice

This protocol outlines the evaluation of the hair growth-promoting effects of this compound.

4.5.1 Animal Model and Treatment

-

Use C3H mice, which have a synchronized hair cycle.

-

Shave a defined area on the back of the mice to induce the anagen phase.

-

Topically apply a solution of this compound to the shaved area daily.

4.5.2 Assessment of Hair Growth

-

Visually monitor and photograph the shaved area to observe hair regrowth.

4.5.3 Immunohistochemistry for β-catenin

-

Collect skin tissue from the treated area.

-

Perform immunohistochemical staining for β-catenin to assess the activation of the Wnt/β-catenin pathway in the hair follicles.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined chemical properties and demonstrated biological activities, particularly in the realms of neuroprotection, anti-inflammation, and hair growth, make it a compelling candidate for further investigation and development. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and application of this remarkable molecule.

References

- 1. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-catenin-mediated hair growth induction effect of 3,4,5-tri- O-caffeoylquinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Trove of 3,4,5-Tricaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of 3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA), a potent polyphenolic compound with significant therapeutic potential. This document provides a comprehensive overview of its botanical distribution, quantitative analysis, detailed experimental protocols for its isolation, and the key signaling pathways it modulates.

Natural Distribution and Quantitative Analysis

This compound is a notable secondary metabolite found in a variety of plant species. While its presence is widespread, the concentration of this compound varies significantly across different plants and even between cultivars of the same species. The most prominent and well-documented sources include the leaves of sweet potato (Ipomoea batatas), certain species of the Artemisia genus, Jerusalem artichoke (Helianthus tuberosus), and the aquatic plant Nymphoides peltata.

The following table summarizes the quantitative data on 3,4,5-TCQA content in various natural sources, compiled from multiple scientific studies. This data is crucial for researchers aiming to select the most promising botanical materials for extraction and further investigation.

| Botanical Source | Plant Part | Concentration of this compound (mg/100g DW) | Reference(s) |

| Ipomoea batatas (Sweet Potato) | Leaves | 44.73 - 193.22 | [1] |

| Ipomoea batatas (Sweet Potato) | Leaves | 53 - 155 | [2] |

| Ipomoea batatas (Sweet Potato) | Leaves | 76.6 | [2] |

| Aconitum coreanum | - | Low concentrations | [2] |

| Securidaca longipedunculata | - | Low concentrations | [2] |

Note: DW denotes dry weight. The concentration of 3,4,5-TCQA can be influenced by factors such as plant variety, growing conditions, and harvesting time.

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from plant matrices require meticulous experimental procedures. Below are detailed methodologies adapted from established scientific literature.

Extraction and Purification of this compound from Ipomoea batatas (Sweet Potato) Leaves

This protocol outlines a high-yield method for obtaining pure 3,4,5-TCQA from sweet potato leaves.[3]

a) Methanol Extraction:

-

Air-dry fresh sweet potato leaves and grind them into a fine powder.

-

Suspend the leaf powder in methanol at an appropriate solid-to-liquid ratio.

-

Perform extraction using ultrasonication or maceration with stirring for a defined period.

-

Filter the mixture to separate the methanol extract from the solid residue.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator.

b) Liquid-Liquid Partitioning:

-

Resuspend the concentrated methanol extract in water.

-

Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds like chlorophyll and lipids.

-

Separate and discard the n-hexane layer. The aqueous layer, containing the phenolic compounds, is retained.

c) Column Chromatography:

-

Subject the aqueous fraction to column chromatography using a suitable resin, such as MCI gel CHP20P.

-

Elute the column with a stepwise gradient of methanol in water to separate different phenolic fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in 3,4,5-TCQA.

d) Further Purification:

-

Pool the fractions containing 3,4,5-TCQA and concentrate them.

-

Perform a final purification step using Sephadex LH-20 column chromatography, eluting with methanol, to obtain highly pure 3,4,5-TCQA.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 3,4,5-TCQA in plant extracts.

a) Sample Preparation:

-

Prepare extracts as described in the extraction protocol.

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

b) HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The gradient should be optimized to achieve good separation of 3,4,5-TCQA from other related phenolic compounds. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of approximately 320-330 nm is suitable for caffeoylquinic acids.

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.

c) Quantification:

-

Prepare a series of standard solutions of pure 3,4,5-TCQA of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the plant extract sample and determine the peak area of 3,4,5-TCQA.

-

Calculate the concentration of 3,4,5-TCQA in the sample by interpolating its peak area on the calibration curve.

Modulated Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for drug development and therapeutic applications.

MAPK/AP-1 and NF-κB Signaling Pathways

In the context of skin health, 3,4,5-TCQA has been shown to protect against UVB-induced damage by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] UVB radiation activates MAPKs (ERK, JNK, and p38), which in turn activate the transcription factor Activator Protein-1 (AP-1). Both AP-1 and NF-κB upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to wrinkle formation. 3,4,5-TCQA can inhibit the phosphorylation of MAPKs, thereby suppressing the activation of AP-1 and NF-κB and reducing MMP expression.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. 3,4,5-TCQA has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[4]

Conclusion

This compound represents a promising natural compound with a range of biological activities relevant to human health. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its natural sources, methods for its isolation and quantification, and its mechanisms of action at the molecular level. The data and protocols presented herein are intended to facilitate further research and development of 3,4,5-TCQA as a potential therapeutic agent.

References

An In-depth Technical Guide to 3,4,5-Tricaffeoylquinic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound belonging to the chlorogenic acid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to TCQA. We delve into its natural sources and isolation methods, and while a definitive first synthesis remains elusive in the literature, we outline general synthetic strategies. A significant portion of this guide is dedicated to elucidating the compound's multifaceted mechanisms of action, supported by quantitative data and detailed experimental protocols. Furthermore, we present visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in areas such as neuroprotection, anti-inflammation, and regenerative medicine.

Discovery and History

While the broader class of caffeoylquinic acids has been known for some time, the specific isomer this compound has more recently emerged as a compound of significant interest. Initially identified as a natural constituent in a variety of plant species, its potent bioactivities have led to a surge in research aimed at understanding its therapeutic potential.

Natural Occurrence and Isolation

This compound is found in various plants, with notable concentrations in the leaves of sweet potato (Ipomoea batatas) and the roots of Nymphoides peltata.[1][2] Its isolation from these natural sources typically involves solvent extraction followed by chromatographic purification.

A general workflow for the isolation and purification of this compound from plant material is depicted below:

Caption: General workflow for the isolation of this compound.

Synthesis

While the natural abundance of this compound in certain plants makes extraction a viable option, chemical synthesis offers the potential for greater purity and scalability. To date, a detailed, step-by-step protocol for the specific synthesis of the 3,4,5-isomer has not been prominently reported in publicly available literature. However, general synthetic strategies for caffeoylquinic acids involve the esterification of a protected quinic acid derivative with activated caffeic acid.[3] These multi-step syntheses require careful control of protecting groups to achieve the desired regioselectivity.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compelling candidate for drug development. These activities are largely attributed to its potent antioxidant and signaling modulatory properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes some of the available quantitative data.

| Assay | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | In vitro | Data not consistently reported with specific IC50 values. | |

| ABTS Radical Scavenging | In vitro | Data not consistently reported with specific IC50 values. |

Anti-Inflammatory Activity

TCQA has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human keratinocytes stimulated with TNF-α.[4]

| Assay | Cell Line | Stimulant | Concentration of TCQA | % Inhibition of Cytokine Production | Reference |

| IL-6 Production | HaCaT | TNF-α/IFN-γ | Not specified | Not specified | [4] |

| IL-8 Production | HaCaT | TNF-α/IFN-γ | Not specified | Not specified | [4] |

Modulation of Key Signaling Pathways

This compound exerts its biological effects by modulating several critical signaling pathways, including MAPK/AP-1, NF-κB, Nrf2, and Wnt/β-catenin.

In the context of skin aging, TCQA has been shown to inhibit the UVB-induced activation of the MAPK/AP-1 and NF-κB signaling pathways in HaCaT keratinocytes.[1] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.

Caption: Inhibition of UVB-induced skin aging pathways by TCQA.

Quantitative analysis of NF-κB activation using a luciferase reporter assay demonstrated that TCQA significantly reduces TNF-α/IFN-γ-induced NF-κB activity in a dose-dependent manner.[5]

| Cell Line | Stimulant | Concentration of TCQA | % Reduction of NF-κB Luciferase Activity | Reference |

| HaCaT | TNF-α/IFN-γ | 5 µM | 12% | [5] |

| HaCaT | TNF-α/IFN-γ | 10 µM | 11% | [5] |

| HaCaT | TNF-α/IFN-γ | 20 µM | 33% | [5] |

TCQA is a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 antioxidant pathway by TCQA.

In an Nrf2-ARE reporter assay using HaCaT cells, TCQA demonstrated a significant dose-dependent increase in Nrf2 activity.[1]

| Cell Line | Concentration of TCQA | % Increase in Nrf2-ARE Luciferase Activity | Reference |

| HaCaT | 5 µM | 25% | [1] |

| HaCaT | 10 µM | 35% | [1] |

| HaCaT | 20 µM | 54% | [1] |

The Wnt/β-catenin signaling pathway is crucial for tissue regeneration and development, including hair follicle morphogenesis. TCQA has been shown to activate this pathway, promoting hair growth.[6][7]

Caption: Activation of the Wnt/β-catenin pathway by TCQA for hair growth.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological activities of this compound.

Isolation of this compound from Nymphoides peltata

-

Extraction: Dried and powdered roots of N. peltata are extracted with methanol.[5]

-

Fractionation: The methanol extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.[5]

-

Chromatographic Purification: The ethyl acetate fraction, typically enriched with TCQA, is subjected to column chromatography on silica gel, followed by further purification using techniques like preparative HPLC to yield pure this compound.[5]

NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: HaCaT cells are cultured in appropriate media and transfected with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-SV40 for normalization).[5]

-

Treatment: After transfection, cells are pre-treated with varying concentrations of TCQA for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like TNF-α/IFN-γ.[5]

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity (from the control plasmid).[5]

Nrf2-ARE Luciferase Reporter Assay

-

Cell Culture and Transfection: HaCaT cells are transfected with a pNrf2-ARE-Luc reporter plasmid and a control plasmid.[1]

-

Treatment: Transfected cells are treated with different concentrations of TCQA for a defined period (e.g., 24 hours).[1]

-

Luciferase Assay: Luciferase activity is measured and normalized as described for the NF-κB assay.[1]

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and tissue regeneration positions it as a strong candidate for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory skin conditions, and alopecia. While its natural availability is a significant advantage, the development of a robust and scalable synthetic route is crucial to unlock its full therapeutic potential. Future research should focus on elucidating the detailed molecular interactions of TCQA with its targets, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and optimizing its pharmacokinetic properties through medicinal chemistry efforts. The in-depth understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids | European Journal of Chemistry [eurjchem.com]

- 4. This compound inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Tricaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family. It is an ester formed from three molecules of caffeic acid and one molecule of quinic acid.[1] Found in various plant species, TCQA has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its engagement with key cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug development and formulation. The known properties of this compound are summarized below.

General and Chemical Properties

A compilation of the general and chemical identification data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | [2][3] |

| Synonyms | 3,4,5-tri-O-caffeoylquinic acid, 3,4,5-triCQA | [3] |

| CAS Number | 86632-03-3 | [2][3] |

| Molecular Formula | C₃₄H₃₀O₁₅ | [2][3] |

| Molecular Weight | 678.6 g/mol | [2][3] |

| Appearance | Powder | [] |

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification, characterization, and quantification. These properties are summarized in Table 2.

| Property | Value | Reference(s) |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [2][5] |

| pKa | Data not available in the searched literature. | |

| UV-Vis λmax | A maximum absorption wavelength (λmax) of 327 nm is utilized for HPLC detection. Caffeic acid and its derivatives typically show absorption maxima between 290 nm and 330 nm. | [][6] |

| Mass Spectrometry | Exact Mass: 678.1585. The [M-H]⁻ precursor ion is observed at m/z 677. | [2][7] |

1H and 13C NMR Data: Detailed tabulated 1H and 13C NMR spectral data with chemical shifts and coupling constants for this compound are not fully available in the reviewed literature. However, data for the parent compounds, caffeic acid and quinic acid, as well as related dicaffeoylquinic acid isomers, can be used for spectral interpretation.[8][9]

Experimental Protocols

This section outlines the methodologies for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

A common method for the purification and analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][10]

Workflow for HPLC Analysis:

Figure 1: General workflow for the HPLC analysis of this compound.

Detailed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[]

-

Mobile Phase: A gradient of methanol (Solvent A) and 0.5% aqueous phosphoric acid (Solvent B).[]

-

Gradient Program: 0–10 min, 10%–20% A; 10–20 min, 20%–40% A; 20–50 min, 40%–50% A.[]

-

-

Flow Rate: 0.8 mL/min.[]

-

Column Temperature: 25 °C.[]

-

Detection: Diode Array Detector (DAD) at 327 nm.[]

-

Injection Volume: 10 µL.[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound.

Experimental Parameters for LC-MS:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[7]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Fragmentation: Collision-Induced Dissociation (CID) can be used to obtain fragment ions for structural confirmation.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth.

Inhibition of NF-κB and Akt Signaling Pathways

In keratinocytes, this compound has been demonstrated to inhibit the production of inflammatory mediators stimulated by tumor necrosis factor-alpha (TNF-α) by suppressing the Akt and NF-κB pathways.[12]

Figure 2: TCQA inhibits TNF-α-induced inflammation via Akt and NF-κB.

Modulation of MAPK/AP-1 and Nrf2 Signaling in Skin

This compound exhibits anti-wrinkle effects by modulating the MAPK/AP-1 and Nrf2 signaling pathways in skin cells exposed to UVB radiation.[8] It can activate the Nrf2/HO-1 pathway, a key antioxidant response element, and inhibit the MAPK/AP-1 pathway, which is involved in collagen degradation.

Figure 3: TCQA's dual role in skin protection against UVB damage.

Activation of Wnt/β-catenin Signaling in Hair Growth

Studies have shown that this compound can promote hair growth by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.

Figure 4: TCQA promotes hair growth via the Wnt/β-catenin pathway.

Conclusion

This compound is a promising natural compound with a range of biological activities relevant to the pharmaceutical and cosmetic industries. This guide has summarized its key physicochemical properties, provided detailed analytical protocols, and illustrated its interactions with important cellular signaling pathways. Further research to determine its precise melting point and pKa, along with the full characterization of its NMR and UV-Vis spectra, will be invaluable for its future development and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 86632-03-3 | >98% [smolecule.com]

- 3. This compound | C34H30O15 | CID 6440783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. rsc.org [rsc.org]

- 10. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Review of 3,4,5-Tricaffeoylquinic Acid: From Molecular Mechanisms to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound belonging to the caffeoylquinic acid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on TCQA, focusing on its chemical properties, multifaceted pharmacological effects, and the underlying molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a natural compound characterized by a quinic acid core esterified with three caffeic acid moieties at positions 3, 4, and 5.[1] Its chemical structure contributes to its potent biological properties, which are often attributed to the presence of multiple catechol groups.[2] Found in various plant species, TCQA has demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-wrinkle, hair growth-promoting, and antiviral effects.[3][4] This review aims to consolidate the current understanding of TCQA's bioactivity and its mechanisms of action.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid | [3] |

| Molecular Formula | C34H30O15 | [3] |

| Molecular Weight | 678.6 g/mol | [3] |

| Synonyms | 3,4,5-tri-O-caffeoylquinic acid, TCQA, 3,4,5-triCQA | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of various signaling pathways. The following sections detail its key activities and the associated molecular mechanisms.

Antioxidant and Anti-inflammatory Activity

TCQA is a potent antioxidant that can mitigate cellular oxidative stress.[3] Its anti-inflammatory properties are well-documented and are largely mediated through the inhibition of pro-inflammatory signaling pathways.

Signaling Pathways:

-

Nrf2/ARE Pathway: TCQA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2]

-

NF-κB Pathway: TCQA inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3][5] It prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines and chemokines.[4]

-

MAPK Pathway: TCQA has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory responses.[2]

-

Akt Pathway: TCQA can inhibit the Akt signaling pathway, which is implicated in inflammatory processes.[5][6]

Caption: TCQA's antioxidant and anti-inflammatory mechanisms.

Quantitative Data: Anti-inflammatory Activity

| Target | Cell Line | Inducer | Effect | Concentration | Reference |

| Cytokine Production (IL-1β, IL-8) | Human Keratinocytes | TNF-α | Inhibition | 0-50 µM | [4] |

| Chemokine Production (CCL17, CCL27) | Human Keratinocytes | TNF-α | Inhibition | Not specified | [7] |

| Inflammatory Mediator Production | Human Keratinocytes | LPS | Inhibition | Not specified | [8] |

Neuroprotective Effects

TCQA has demonstrated significant neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.

Signaling Pathways:

-

Energy Metabolism: TCQA has been shown to upregulate glycolytic enzymes such as phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH), leading to increased ATP production in neuronal cells.[9] This enhancement of energy metabolism may contribute to its neuroprotective effects against Aβ-induced toxicity.[9]

-

Adult Neurogenesis: Studies have indicated that TCQA can induce adult neurogenesis and improve cognitive functions in aging models by enhancing learning and memory.[3][10]

-

BMP Signaling: In human neural stem cells, TCQA has been observed to induce neuronal differentiation and bone morphogenetic protein (BMP) signaling.[10]

Caption: Neuroprotective mechanisms of TCQA.

Quantitative Data: Neuroprotective Activity

| Activity | Model | Effect | Concentration/Dose | Reference |

| Cognitive Enhancement | Senescence-accelerated mouse prone 8 (SAMP8) | Improved cognitive performance | 5 mg/kg for 30 days | [10] |

| Neuroprotection | SH-SY5Y cells | Attenuated Aβ-induced cytotoxicity | Not specified | [11] |

Hair Growth Promotion

TCQA has been shown to promote hair growth by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[4]

Signaling Pathway:

-

Wnt/β-catenin Pathway: TCQA upregulates the expression of β-catenin in dermal papilla cells, a key component of the Wnt signaling pathway.[4] This leads to the initiation and prolongation of the anagen phase of the hair cycle.[4]

Caption: TCQA promotes hair growth via the Wnt/β-catenin pathway.

Antiviral Activity

TCQA has demonstrated promising antiviral activity against various viruses, including Human Immunodeficiency Virus (HIV) and Influenza A Virus (IAV).

Mechanism of Action:

-

Anti-HIV Activity: TCQA inhibits HIV-1 integrase, an essential enzyme for viral replication.

-

Anti-Influenza Activity: TCQA has been shown to attenuate IAV-induced inflammation by modulating the Toll-like receptor 3/7 (TLR3/7) signaling pathway.[12]

Quantitative Data: Antiviral Activity

| Virus | Target/Assay | IC50 | Reference |

| HIV-1 | Integrase Inhibition | 0.063 µM | Not specified in provided context |

| HIV-1 | Anti-HIV activity in MT-2 cells | 1.15 µM | Not specified in provided context |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Nrf2-ARE Luciferase Reporter Assay

Objective: To determine the ability of TCQA to activate the Nrf2 antioxidant pathway.

Methodology:

-

Cell Culture: HaCaT cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of TCQA for a specified period (e.g., 24 hours).

-

Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).[2]

-

Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase). The fold induction of luciferase activity relative to untreated control cells is calculated.

Caption: Workflow for the Nrf2-ARE Luciferase Reporter Assay.

Western Blot Analysis of MAPK Phosphorylation

Objective: To assess the effect of TCQA on the phosphorylation of MAPK signaling proteins (ERK, JNK, p38).

Methodology:

-

Cell Culture and Treatment: HaCaT cells are cultured and treated with TCQA for a specific duration, followed by stimulation with an inducer such as UVB radiation.[2]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.

NF-κB Activation Assay

Objective: To evaluate the inhibitory effect of TCQA on NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are cultured and pre-treated with TCQA before stimulation with an inflammatory agent like TNF-α.[7]

-

Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells.

-

Western Blot for Nuclear Translocation: The nuclear extracts are subjected to Western blot analysis using an antibody against the p65 subunit of NF-κB to assess its translocation to the nucleus. Histone H1 or Lamin B1 can be used as a nuclear loading control.

-

Immunofluorescence: Alternatively, cells grown on coverslips are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of NF-κB p65 is visualized by fluorescence microscopy.

-

Reporter Gene Assay: Cells can be transfected with an NF-κB-responsive luciferase reporter plasmid. Following treatment and stimulation, luciferase activity is measured as an indicator of NF-κB transcriptional activity.

Conclusion

This compound is a promising natural compound with a wide array of therapeutic properties. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, neuroprotection, and other cellular processes underscores its potential for the development of novel therapeutics. This technical guide provides a consolidated resource of the current knowledge on TCQA, which can aid researchers and drug development professionals in further exploring its pharmacological potential and translating these findings into clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to evaluate its efficacy and safety in preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hanc.info [hanc.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice | Aging [static-site-aging-prod2.impactaging.com]

- 11. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Introduction to Caffeoylquinic Acids (CQAs)

An In-depth Technical Guide to Caffeoylquinic Acids

Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds, specifically esters formed between caffeic acid and quinic acid.[1][2] These specialized plant metabolites are derived from the phenylpropanoid pathway and play a crucial role in plant defense mechanisms against various biotic and abiotic stresses.[1][3] In human health, CQAs have garnered substantial interest from researchers, scientists, and drug development professionals due to their wide range of therapeutic properties, most notably their antioxidant and anti-inflammatory effects.[1][4]

The nomenclature of CQAs has historically been a source of confusion. For instance, the term "chlorogenic acid" was traditionally used to refer to 3-O-caffeoylquinic acid (3-CQA). However, following a 1976 IUPAC revision, this term was reassigned to the more abundant 5-O-caffeoylquinic acid (5-CQA).[2] To ensure clarity, this guide will utilize systematic naming conventions. CQAs are consumed in milligram-to-gram quantities through dietary sources like coffee, fruits, and vegetables, and their diverse biological activities position them as promising candidates for pharmaceutical development.[1][5]

Chemical Structure and Isomerism

The fundamental structure of a CQA consists of a caffeic acid moiety attached to a quinic acid backbone via an ester linkage. The diversity within the CQA family arises from the number of caffeoyl groups attached and their specific positions on the quinic acid ring. Quinic acid offers four potential acylation positions (1, 3, 4, and 5), leading to a wide array of isomers.[2]

CQAs are categorized based on the number of caffeoyl residues:

-

Mono-caffeoylquinic acids (monoCQAs): Contain one caffeoyl group.

-

Di-caffeoylquinic acids (diCQAs): Contain two caffeoyl groups.

-

Tri-caffeoylquinic acids (triCQAs): Contain three caffeoyl groups.

-

Tetra-caffeoylquinic acids (tetraCQAs): Contain four caffeoyl groups.

The positional isomerism significantly influences the biological activity and potency of these compounds.[1]

Table 1: Common Caffeoylquinic Acid Isomers and Nomenclature

| Systematic Name (IUPAC) | Abbreviation | Common/Trivial Name | CAS Number |

| 3-O-Caffeoylquinic acid | 3-CQA | Neochlorogenic acid | 905-99-7 |

| 4-O-Caffeoylquinic acid | 4-CQA | Cryptochlorogenic acid | 906-33-2 |

| 5-O-Caffeoylquinic acid | 5-CQA | Chlorogenic acid | 327-97-9 |

| 3,4-Di-O-caffeoylquinic acid | 3,4-diCQA | Isochlorogenic acid B | 14534-61-3 |

| 3,5-Di-O-caffeoylquinic acid | 3,5-diCQA | Isochlorogenic acid A | 2450-53-5 |

| 4,5-Di-O-caffeoylquinic acid | 4,5-diCQA | Isochlorogenic acid C | 57378-72-0 |

Biosynthesis of Caffeoylquinic Acids

CQAs are synthesized in plants through the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2] The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key intermediate. This process is catalyzed by a sequence of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1][2]

From p-coumaroyl-CoA, the pathway diverges to form 5-CQA, the most common CQA, which then serves as a precursor for other isomers and more complex CQAs.[2] The primary routes involve two key acyltransferase enzymes:

-

HQT Route: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) catalyzes the direct transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl-shikimic acid/quinic acid 3'-hydroxylase (C3'H) to produce 5-CQA.[2][6]

-

HCT Route: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) transfers the p-coumaroyl group to shikimate, which is then hydroxylated by C3'H to form caffeoyl shikimate. HCT subsequently catalyzes the formation of caffeoyl-CoA, which is finally conjugated with quinate by HQT to yield 5-CQA.[2][6]

DiCQA isomers, such as 3,5-diCQA, can be formed from monoCQAs through a second acylation step catalyzed by enzymes like HQT, using either caffeoyl-CoA or another monoCQA molecule as the acyl donor.[1]

Caption: Biosynthesis of 5-O-caffeoylquinic acid via the HQT and HCT routes.

Natural Occurrence and Quantitative Data

CQAs are widely distributed throughout the plant kingdom and are particularly abundant in certain foods and medicinal herbs. Coffee beans are one of the richest dietary sources of CQAs, with green coffee beans containing significantly higher levels than roasted beans, as the roasting process degrades these compounds.[7][8]

Table 2: Caffeoylquinic Acid Content in Selected Plant Sources

| Plant Source | Plant Part | Major CQA(s) | Concentration (mg/g dry weight unless specified) | Reference(s) |

| Coffea arabica (Geisha) | Green Beans | Total CGAs | 63.4 mg/g | [7] |

| Coffea arabica (Laurina) | Green Beans | 5-CQA | ~35 mg/g (Calculated from 3.5%) | [9] |

| Coffea arabica (Arara) | Green Beans | 5-CQA | ~45 mg/g (Calculated from 4.5%) | [9] |

| Cynara cardunculus (Artichoke) | Leaves | 5-CQA, 1,5-diCQA | Not specified, but a major source | [10] |

| Ipomoea batatas (Sweet Potato) | Leaves | 3,5-diCQA, 5-CQA | Not specified, but a major source | [1] |

| Lonicera japonica (Honeysuckle) | Flower Buds | 3-CQA, 4-CQA, 5-CQA | High concentrations, used as commercial source | [11] |

| Vallaris glabra | Leaves | 3-CQA, 4-CQA, 5-CQA | 5-CQA: ~2x higher than L. japonica flowers; 3-CQA & 4-CQA: ~16x higher | [11] |

| Forced Chicory Roots | Roots | 5-CQA | 4.95 ± 0.48 mg/g | [12] |

| Forced Chicory Roots | Roots | 3,5-diCQA | 5.41 ± 0.79 mg/g | [12] |

Experimental Protocols: Extraction, Isolation, and Analysis

The accurate study of CQAs requires robust and validated methodologies for their extraction from plant matrices, followed by purification and quantification.

General Extraction Protocol

A common method for extracting CQAs from plant material involves solvent extraction. Accelerated Solvent Extraction (ASE) is a green technique noted for its efficiency.

-

Objective: To extract CQAs from a dried, powdered plant matrix.

-

Apparatus: Accelerated Solvent Extractor (ASE) system, grinder, filter paper, collection vials.

-

Reagents: Ethanol, deionized water, nitrogen gas.

-

Methodology:

-

Sample Preparation: Lyophilize the plant material and grind it into a fine, homogenous powder.

-

Cell Loading: Mix approximately 0.5 g of the dried powder with an inert material like diatomaceous earth and load it into an ASE extraction cell.

-

Extraction Parameters: Place the cell into the ASE system. Set the extraction parameters based on optimization studies. For example, for chicory roots, optimal conditions for 5-CQA and 3,5-diCQA were found to be a temperature between 95-107°C and an ethanol/water mixture of 46-57%.[12]

-

Extraction Cycle: Perform a static extraction cycle (e.g., 10 minutes), followed by flushing the cell with fresh solvent and purging with nitrogen gas to collect the extract.

-

Sample Collection: Collect the extract in a vial. The extract can then be concentrated under vacuum and stored at -20°C prior to analysis.[13]

-

Isolation and Purification Workflow

For isolating specific CQA isomers for structural elucidation or bioactivity screening, a multi-step chromatographic approach is typically employed.

-

Objective: To isolate pure CQA compounds from a crude extract.

-

Apparatus: Rotary evaporator, column chromatography setup, preparative HPLC system.

-

Reagents: Crude plant extract, silica gel, Sephadex LH-20, methanol, acetic acid, water, and other appropriate solvents.

-

Methodology:

-

Crude Fractionation: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Size Exclusion Chromatography: Further purify the resulting fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to separate compounds based on size.

-

Preparative HPLC: Achieve final purification of individual CQAs using a preparative reverse-phase HPLC system. An exemplary mobile phase could be methanol/aqueous acetic acid (e.g., 15:85, v/v) at a controlled pH (e.g., 4.5).[14]

-

Compound Identification: Collect the purified fractions and verify their identity and purity using analytical HPLC-MS and NMR spectroscopy.

-

Analytical Quantification Protocol (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the standard method for quantifying known CQAs in extracts.

-

Objective: To identify and quantify specific CQAs in an extract.

-

Apparatus: Analytical HPLC system with a DAD, C18 reverse-phase column (e.g., 4.6 × 250 mm).

-

Reagents: HPLC-grade methanol, HPLC-grade water, formic or acetic acid, certified CQA standards (e.g., 3-CQA, 4-CQA, 5-CQA).

-

Methodology:

-

Sample Preparation: Dilute the extract to an appropriate concentration with the mobile phase and filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations for each CQA to be quantified.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used, for example, starting with a high percentage of aqueous acid (e.g., 0.1% formic acid in water) and increasing the percentage of organic solvent (e.g., methanol or acetonitrile) over time.[9][11]

-

Flow Rate: e.g., 1.0 mL/min.

-

Detection: Monitor at a wavelength where CQAs have maximum absorbance, typically around 325-330 nm.

-

-

Data Analysis: Identify CQAs in the sample by comparing their retention times to those of the certified standards. Quantify the compounds by creating a calibration curve (peak area vs. concentration) from the standards and interpolating the peak areas of the sample.

-

Caption: Workflow for CQA extraction, quantitative analysis, and purification.

Biological Activities and Mechanisms of Action

CQAs exhibit a remarkable spectrum of pharmacological activities, making them subjects of intense research for drug development.[4][5][15]

Antioxidant Activity

The potent antioxidant capacity of CQAs is a cornerstone of their biological effects. This activity is largely attributed to the catechol (1,2-dihydroxybenzene) structure in the caffeic acid moiety.[16]

-

Mechanisms:

-

Direct Radical Scavenging: CQAs can directly neutralize free radicals like hydroperoxyl radicals (HOO•) through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[17][18][19]

-

Metal Ion Chelation: They can chelate pro-oxidant metal ions like Fe²⁺, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[16][20]

-

Indirect Antioxidant Effects: CQAs can activate the Keap1/Nrf2 signaling pathway. Under oxidative stress, CQAs promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, inducing the expression of Phase II detoxifying and antioxidant enzymes (e.g., Heme Oxygenase-1, Glutathione S-transferase), thereby enhancing cellular antioxidant defenses.[1][3][21]

-

Caption: CQAs promote Nrf2 translocation to activate antioxidant gene expression.

Anti-inflammatory Activity

CQAs exert significant anti-inflammatory effects by modulating key inflammatory pathways.

-

Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: CQAs can suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][22]

-

Enzyme Downregulation: They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[22][23]

-

Signaling Pathway Modulation: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), CQAs can prevent the degradation of the inhibitor of κB (IκB), which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This prevents the transcription of numerous pro-inflammatory genes.[2][22][23] CQAs also suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[22]

-

Caption: CQAs inhibit the inflammatory response by blocking NF-κB activation.

Neuroprotective Activity

CQAs have demonstrated significant potential in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25]

-

Mechanisms:

-

Anti-amyloid Beta (Aβ) Effects: CQAs can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from Aβ-induced toxicity.[26][27] Dietary 5-CQA has been shown to reduce Aβ plaques in the hippocampus of transgenic mice.[26]

-

Reduction of Oxidative Stress: CQAs protect neuronal cells (e.g., SH-SY5Y, PC-12) from oxidative stress-induced injury and cell death caused by agents like H₂O₂ and Aβ.[25][27][28]

-

Energy Metabolism Modulation: 3,5-diCQA has been shown to improve spatial learning and memory in mice by upregulating the expression of phosphoglycerate kinase-1 (PGK1), a key glycolytic enzyme, thereby increasing intracellular ATP levels.[24]

-

Antiviral Activity

Several CQAs have been identified as potent antiviral agents, acting on various stages of the viral replication cycle.[29]

-

Mechanisms and Targets:

-

Influenza Virus: CQAs can inhibit the neuraminidase (NA) enzyme of the influenza virus, which is crucial for the release of new virions from infected cells.[30][31] Molecular docking studies suggest CQAs are promising NA blockers.[32]

-

Respiratory Syncytial Virus (RSV): DiCQAs like 3,4-diCQA and 3,5-diCQA have been found to inhibit RSV replication by interfering with virus-cell fusion during the early stages of infection.[33]

-

Human Immunodeficiency Virus (HIV): CQAs have shown activity against HIV, with some studies pointing to the inhibition of HIV-1 reverse transcriptase and integrase.[32]

-

Hepatitis B Virus (HBV): CQAs are being investigated for their anti-HBV activity.[13][32]

-

Table 3: Summary of Key Biological Activities and Quantitative Data for CQAs

| Biological Activity | CQA Isomer(s) | Experimental Model | Key Result (e.g., IC₅₀) | Reference(s) |

| Antiviral (RSV) | 3,4-diCQA | Plaque reduction assay (HEp-2 cells) | IC₅₀ = 2.33 µM | [33] |

| 3,5-diCQA | Plaque reduction assay (HEp-2 cells) | IC₅₀ = 1.16 µM | [33] | |

| Antiviral (Influenza) | 3,4-diCQA | Cell viability assay (MDCK cells) | Identified as a potent anti-influenza component | [30] |

| Anti-inflammatory | 4,5-diCQA | LPS-stimulated RAW264.7 cells | Suppressed NO, PGE₂, TNF-α, IL-6 production | [22] |

| 4,5-diCQA | Carrageenan-induced rat paw edema | Dose-dependent edema suppression (5-20 mg/kg) | [22] | |

| Neuroprotection | 3,5-diCQA | Aβ-insulted PC-12 cells | Increased cell viability by 2.8 times | [27] |

| 3,5-diCQA | H₂O₂-induced SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation | [28] | |

| Antioxidant | 1,5-diCQA, 4,5-diCQA, etc. | •OH-damaged bone marrow MSCs | Dose-dependently increased cell viability | [20] |

| 3-CQA, 4-CQA, 5-CQA | Computational (HOO• scavenging) | High radical scavenging activity (k ≈ 10⁴ M⁻¹s⁻¹ in lipid) | [19] |

Applications in Drug Development and Future Directions

The extensive portfolio of biological activities makes CQAs highly attractive for therapeutic applications.

-

Lead Compounds: Their diverse structures and potent effects position them as excellent lead compounds for the development of novel drugs targeting inflammatory, neurodegenerative, and viral diseases.[5][34]

-

Functional Foods & Nutraceuticals: Due to their high concentration in dietary sources and established health benefits, CQAs are key ingredients in functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases.[4][22]

-

Challenges and Research Directions:

-

Bioavailability: A key challenge is the relatively low bioavailability of CQAs, as they are extensively metabolized by gut microbiota.[1] Understanding the bioactivity of their metabolites is a critical area of research.

-

Clinical Trials: While preclinical evidence is strong, more robust clinical trials in humans are needed to validate the therapeutic efficacy and safety of CQAs for specific conditions.

-

Structure-Activity Relationship (SAR): Further SAR studies are required to understand how the number and position of caffeoyl groups influence specific biological activities, which will guide the synthesis of more potent and selective derivatives.[34]

-

Conclusion

Caffeoylquinic acids represent a structurally diverse and biologically potent class of natural products. Their well-documented antioxidant, anti-inflammatory, neuroprotective, and antiviral properties provide a solid foundation for their development as therapeutic agents. For researchers and drug development professionals, CQAs offer a rich field of investigation, from elucidating complex mechanisms of action to designing novel pharmaceuticals and functional foods. Future research focusing on clinical validation, bioavailability enhancement, and synthetic optimization will be crucial to fully harness the therapeutic potential of these remarkable compounds.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ohsu.edu [ohsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Advances in caffeoylquinic acid research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The radical scavenging activity of monocaffeoylquinic acids: the role of neighboring hydroxyl groups and pH levels - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08460D [pubs.rsc.org]

- 20. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 22. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. khu.elsevierpure.com [khu.elsevierpure.com]

- 24. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. archivepp.com [archivepp.com]

- 33. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

3,4,5-Tricaffeoylquinic Acid in Ipomoea batatas (Sweet Potato) Leaves: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Phytochemical for Therapeutic Innovation

This technical guide provides a comprehensive overview of 3,4,5-tricaffeoylquinic acid (TCQA), a significant bioactive phytochemical found in the leaves of Ipomoea batatas (sweet potato). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide covers quantitative analysis, detailed experimental protocols for its extraction and purification, and an in-depth look at its various biological activities and associated signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound in sweet potato leaves can vary significantly depending on the specific variety or accession. The following tables summarize the quantitative data available from different studies.

Table 1: Concentration of this compound in Mexican Sweet Potato Accessions

| Number of Accessions Analyzed | Number of Accessions Containing TCQA | Concentration Range (mg/100 g Dry Weight) |

| 200 | 21 | 44.73 - 193.22[1] |

Table 2: Extraction and Purification Yields of this compound from Sweet Potato Leaves